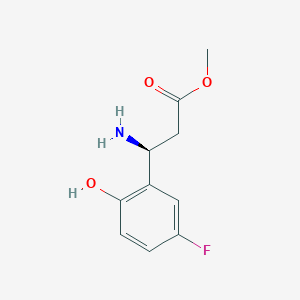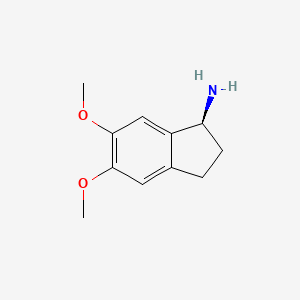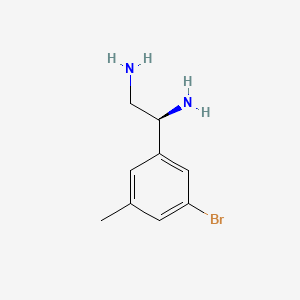
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction using ethylenediamine and an appropriate leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming imines or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with an amine could produce a secondary amine derivative.
科学研究应用
Chemistry
In organic synthesis, (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be exploited to interact with biological targets, leading to the development of novel drugs.
Medicine
Research into the biological activity of this compound could reveal therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Further studies are needed to elucidate its pharmacological potential.
Industry
In material science, this compound could be used in the synthesis of polymers, resins, or other advanced materials. Its unique structure may impart desirable properties to these materials.
作用机制
The mechanism by which (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine: Similar structure with a different position of the methyl group.
(1S)-1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethylphenyl)ethane-1,2-diamine: Ethyl group instead of methyl.
Uniqueness
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI 键 |
QBNKUUMEGVRPFZ-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CN)N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
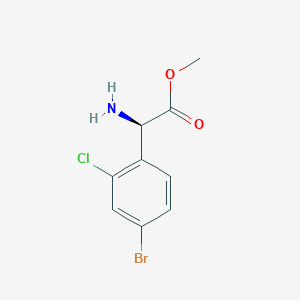
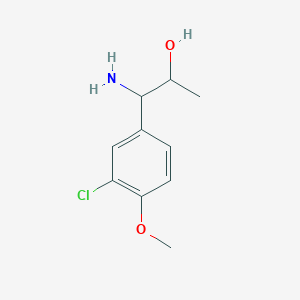
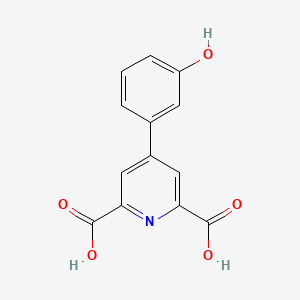
![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
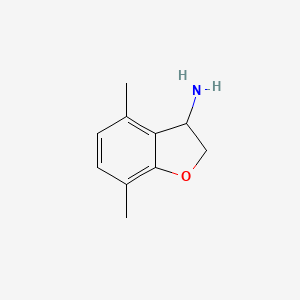
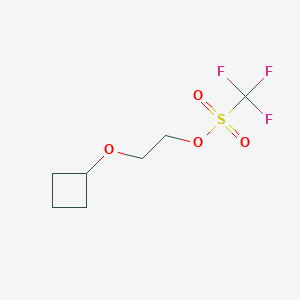
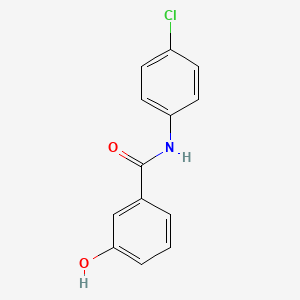
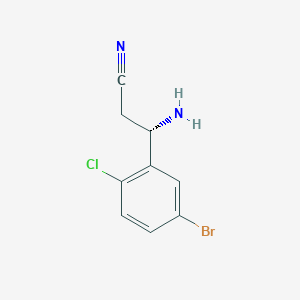
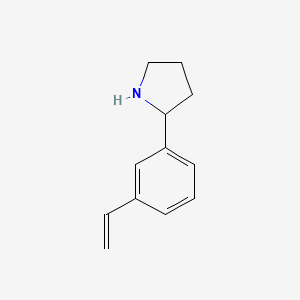
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)
